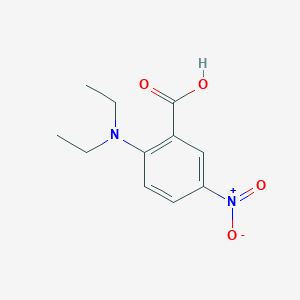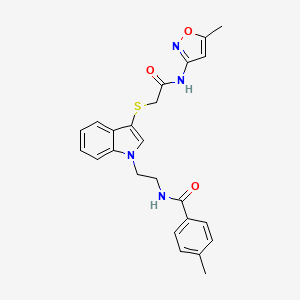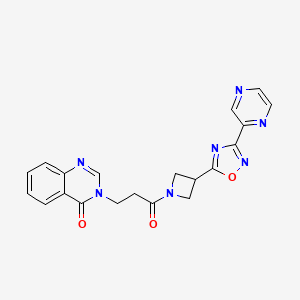
N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" is a chemical compound notable for its unique structure and properties. The compound features an imidazole ring, a common motif in many pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of compounds related to "N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" typically involves the formation of imidazole and benzamide frameworks. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides demonstrating the methodologies for constructing similar chemical structures (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its imidazolyl and benzamide groups. The spatial arrangement of these groups significantly influences the compound's biological activity and chemical properties. Kim et al. (2008) explored similar structures, providing insight into how such molecular frameworks behave (Kim et al., 2008).
Chemical Reactions and Properties
Compounds with an imidazole ring, like "N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide," often participate in various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions and transformations pertinent to pharmaceutical synthesis.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular arrangement. Detailed studies like those by Richter et al. (2023) on similar compounds can provide insights into these aspects (Richter et al., 2023).
科学的研究の応用
Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide focuses on their synthesis and potential applications in developing new heterocyclic compounds. For instance, thiosemicarbazide derivatives, which share a similar complexity in structure, are used as precursors for synthesizing various heterocyclic compounds such as imidazoles, oxadiazoles, and triazines, showing antimicrobial activities (Elmagd et al., 2017). These synthetic approaches aim to explore the chemical space around heterocycles for potential therapeutic and material science applications.
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, structurally related compounds undergo systematic modifications to improve their drug-like properties and efficacy. For example, modifications of the imidazo[1,2-a]pyrimidine core structure have been investigated to reduce metabolism mediated by aldehyde oxidase, enhancing the therapeutic potential of these compounds in prostate cancer treatment (Linton et al., 2011). Such research demonstrates the importance of structural modifications in developing more effective and selective drug candidates.
Pharmacokinetics and Tissue Distribution Studies
Pharmacokinetics and tissue distribution studies of related compounds, like IN-1130, a novel ALK5 inhibitor, show potential anti-fibrotic effects and highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. This compound, with a similar complexity in its molecular structure, demonstrated significant oral bioavailability and distribution into key organs, suggesting its potential as an oral anti-fibrotic drug (Kim et al., 2008). Such studies are crucial for the successful development of new therapeutics, providing insights into their potential efficacy and safety profiles.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-6-7-17(22-21-14)25-16-5-2-4-15(12-16)18(24)20-8-3-10-23-11-9-19-13-23/h2,4-7,9,11-13H,3,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZQRGBKOGNDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)




